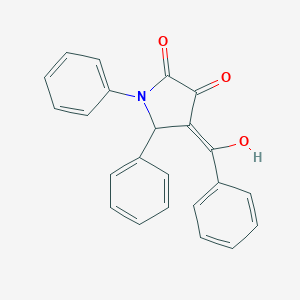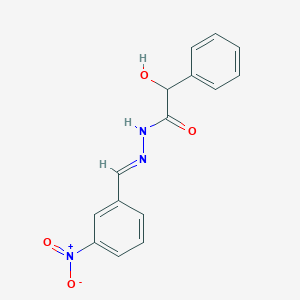![molecular formula C18H20N2OS3 B274234 3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)
3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively studied due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. These include the ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of various microorganisms. The compound has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which makes it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is that it is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of this compound in more detail, in order to better understand its biological effects. Finally, future research could focus on developing more stable derivatives of this compound, in order to improve its usefulness as a research tool.
Méthodes De Synthèse
The synthesis of 3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex process that involves several steps. One of the most commonly used methods is the reaction of 2-aminothiophenol with 3-ethyl-2-benzothiazolinone in the presence of butyl isocyanate and triethylamine. The reaction mixture is then heated under reflux conditions to obtain the desired compound.
Applications De Recherche Scientifique
3-Butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H20N2OS3 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2OS3/c1-3-5-12-20-17(21)15(24-18(20)22)10-11-16-19(4-2)13-8-6-7-9-14(13)23-16/h6-11H,3-5,12H2,1-2H3/b15-10-,16-11+ |
Clé InChI |
NBEKPHZBYVOPDB-MBKDJOQRSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C/C=C/2\N(C3=CC=CC=C3S2)CC)/SC1=S |
SMILES |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CC)SC1=S |
SMILES canonique |
CCCCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-phenyl-4-[(2E)-2-(5-phenylpyrazol-3-ylidene)hydrazinyl]-4H-pyrazol-3-one](/img/structure/B274151.png)
![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)





![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)